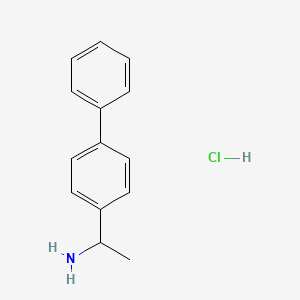

1-(1,1'-Biphenyl-4-yl)ethanamine hydrochloride

Vue d'ensemble

Description

1-(1,1’-Biphenyl-4-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C14H16ClN . It is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 1-(1,1’-Biphenyl-4-yl)ethanamine hydrochloride involves a transamination reaction between the substrate 2-acetylbiphenyl (ketone 1) and the amine donor isopropylamine, catalyzed by Vibrio fluvialis amine transaminase . A rationally designed variant of the enzyme, W57F/R88H/V153S/K163F/I259M/R415A/V422A, showed an improvement in reaction rate by more than 1716-fold toward the bulky ketone under study, producing the corresponding enantiomeric pure (S)-amine .Molecular Structure Analysis

The molecular structure of 1-(1,1’-Biphenyl-4-yl)ethanamine hydrochloride consists of a biphenyl group attached to an ethanamine group . The molecular weight is 233.73654 .Chemical Reactions Analysis

The primary chemical reaction involving 1-(1,1’-Biphenyl-4-yl)ethanamine hydrochloride is the transamination reaction mentioned above . This reaction is catalyzed by a specific variant of the Vibrio fluvialis amine transaminase enzyme .Physical And Chemical Properties Analysis

1-(1,1’-Biphenyl-4-yl)ethanamine hydrochloride has a molecular weight of 233.73654 . The physical properties such as boiling point, melting point, and density are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Economic Preparation for Soluble Polyetherimides

Researchers have focused on the economic preparation of phosphinated dietheramine derivatives from 1-(1,1'-Biphenyl-4-yl)ethanamine for producing soluble polyetherimides. These compounds exhibit improved organo-solubility, thermal stability, and flame retardancy, highlighting their potential in creating foldable polyetherimides with broad applications in materials science (Lin, Chang, & Cheng, 2011).

Metal–Organic Frameworks (MOFs) Construction

Another area of application involves the construction of novel complexes using biphenyl derivatives as organic linkers in metal–organic frameworks (MOFs). These complexes exhibit diverse structural dimensions and have been successfully isolated, demonstrating the role of biphenyl derivatives in forming intricate and potentially functional MOF structures (Sun et al., 2010).

Photoluminescent Properties for Optical Materials

Biphenyl derivatives have been utilized in synthesizing compounds with significant photoluminescent properties. These properties suggest their application in the development of new optical materials, which could have wide-ranging implications for electronic and photonic technologies (Zang et al., 2009).

Green Chemistry and Suzuki Coupling Reactions

The compound has also been implicated in the advancement of green chemistry, particularly through its role in Suzuki coupling reactions. Research highlights the use of microwave-assisted synthesis in promoting environmentally friendly Suzuki reactions, contributing to the sustainable production of functionalized biphenyl systems (Soares et al., 2015).

Antimicrobial and Antifungal Activities

In the realm of medicinal chemistry, biphenyl derivatives have been investigated for their antimicrobial and antifungal activities. Studies show that certain synthesized compounds exhibit activity comparable or slightly better than standard medicinal benchmarks, showcasing their potential in therapeutic applications (Pejchal, Pejchalová, & Růžičková, 2015).

Mécanisme D'action

Mode of Action

It is known that amines, in general, can act as nucleophiles, reacting with electrophiles . They can also form imine derivatives when they react with aldehydes and ketones . These reactions are acid-catalyzed and reversible .

Result of Action

Biogenic amines can cause disorders in the nervous, respiratory, and cardiovascular systems and allergic reactions when taken in high concentrations .

Action Environment

It is known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.

Propriétés

IUPAC Name |

1-(4-phenylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-11H,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATCFWMBDRASHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel-](/img/structure/B3144271.png)

![Methyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3144306.png)

![2-[(2-Hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B3144314.png)

![4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline](/img/structure/B3144331.png)